N-[2-[2-(2,6-dichloro-4-methylphenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid
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Overview
Description
N-[2-[2-(2,6-dichloro-4-methylphenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[2-(2,6-dichloro-4-methylphenoxy)ethoxy]ethyl]propan-2-amine typically involves multiple steps, starting with the preparation of the dichloro-4-methylphenoxy intermediate. This intermediate is then reacted with ethylene oxide to form the ethoxy derivative. The final step involves the reaction of this derivative with propan-2-amine in the presence of oxalic acid to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-[2-[2-(2,6-dichloro-4-methylphenoxy)ethoxy]ethyl]propan-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective reactivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
N-[2-[2-(2,6-dichloro-4-methylphenoxy)ethoxy]ethyl]propan-2-amine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-[2-(2,6-dichloro-4-methylphenoxy)ethoxy]ethyl]propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s dichloro and methylphenoxy groups play a crucial role in its binding affinity and reactivity. Pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, and alteration of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-[2-[2-(2,6-dichloro-4-methylphenoxy)ethoxy]ethyl]-3-methoxy-1-propanaminium
- N-[2-[2-(2,6-dichloro-4-methylphenoxy)ethoxy]ethyl]-2-propanamine
Uniqueness
N-[2-[2-(2,6-dichloro-4-methylphenoxy)ethoxy]ethyl]propan-2-amine stands out due to its specific combination of dichloro and methylphenoxy groups, which confer unique reactivity and potential applications. Compared to similar compounds, it may exhibit different biological activities and chemical properties, making it a valuable subject of study in various scientific disciplines.
Properties
IUPAC Name |
N-[2-[2-(2,6-dichloro-4-methylphenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21Cl2NO2.C2H2O4/c1-10(2)17-4-5-18-6-7-19-14-12(15)8-11(3)9-13(14)16;3-1(4)2(5)6/h8-10,17H,4-7H2,1-3H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXEXEYUZPIWRQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)OCCOCCNC(C)C)Cl.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23Cl2NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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